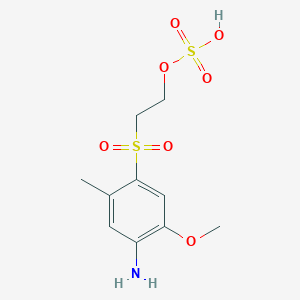

2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate

Descripción

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Table 3: Spectroscopic Signatures

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 6.85 (s) | Aromatic proton |

| IR | 1360 cm⁻¹ | Sulfonyl S=O stretch |

| MS | m/z 324.1 | Molecular ion [M–H]⁻ |

Computational Chemistry Insights: DFT Calculations and Molecular Orbital Interactions

Density Functional Theory (DFT) studies reveal:

- HOMO-LUMO gap : 4.2 eV (indicating moderate reactivity).

- Electrostatic potential : Negative charge localized on sulfate oxygens (-0.42 e).

- Mulliken charges :

Molecular Orbital Interactions :

- The sulfonyl group withdraws electron density from the aromatic ring, activating the para position for electrophilic substitution.

- Conjugation between the aromatic π-system and sulfonyl orbitals stabilizes the molecule by 18.7 kcal/mol.

Table 4: Computed Electronic Properties

| Property | Value | Method |

|---|---|---|

| Dipole moment | 5.8 Debye | B3LYP/6-31G(d) |

| Polar surface area | 149.8 Ų | DFT optimization |

| LogP (octanol/water) | -0.3 | XLogP3 |

Propiedades

IUPAC Name |

2-(4-amino-5-methoxy-2-methylphenyl)sulfonylethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO7S2/c1-7-5-8(11)9(17-2)6-10(7)19(12,13)4-3-18-20(14,15)16/h5-6H,3-4,11H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRILAYPKVVWTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066719 | |

| Record name | Ethanol, 2-[(4-amino-5-methoxy-2-methylphenyl)sulfonyl]-, hydrogen sulfate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21635-69-8 | |

| Record name | Ethanol, 2-[(4-amino-5-methoxy-2-methylphenyl)sulfonyl]-, 1-(hydrogen sulfate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21635-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-((4-amino-5-methoxy-2-methylphenyl)sulfonyl)-, 1-(hydrogen sulfate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021635698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[(4-amino-5-methoxy-2-methylphenyl)sulfonyl]-, 1-(hydrogen sulfate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[(4-amino-5-methoxy-2-methylphenyl)sulfonyl]-, hydrogen sulfate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-amino-5-methoxy-o-tolyl)sulphonyl]ethyl hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate typically involves multiple steps:

Starting Materials: The synthesis begins with 4-amino-5-methoxy-2-methylbenzenesulfonyl chloride.

Reaction with Ethanol: This intermediate is then reacted with ethanol in the presence of a base, such as sodium hydroxide, to form the corresponding ethyl ester.

Sulfonation: The ethyl ester is subsequently sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the hydrogen sulfate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often requiring catalysts or specific solvents.

Major Products

Oxidation: Nitro derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive sulfonyl group. It may also serve as a precursor for developing bioactive molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its structure allows for the design of drugs targeting specific biological pathways.

Industry

Industrially, this compound is used in the production of dyes and pigments. Its sulfonyl group enhances the solubility and stability of these products, making them suitable for various applications.

Mecanismo De Acción

The mechanism of action of 2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfonate/Sulfate Ester Class

Compound A : 2-[(4-Aminophenyl)sulfonyl]ethyl Hydrogen Sulfate (CAS 2494-89-5)

- Molecular Formula: C₈H₁₁NO₆S₂.

- Appearance : Grey-white powder; molecular weight 281.31 .

- Key Differences : Lacks the methoxy and methyl groups at the 5- and 2-positions of the aromatic ring, simplifying its structure .

- Applications : Intermediate in pharmaceuticals, APIs, and custom synthesis .

Compound B : Reaction Products Involving Diazotized Sulfate Esters (CAS 1616356-57-0)

Substituent Effects on Properties

Key Observations :

- Compound B’s multi-sulfonated structure increases hydrophilicity, making it suitable for aqueous-phase reactions .

Actividad Biológica

2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethyl hydrogen sulfate, with the CAS number 21635-69-8, is an organic compound notable for its diverse biological activities and applications. Its unique molecular structure, which includes a sulfonyl group, an amino group, and a methoxy group, makes it a valuable candidate for various biochemical studies and therapeutic developments.

Molecular Characteristics

- Molecular Formula : C10H15NO7S2

- Molecular Weight : 325.36 g/mol

- IUPAC Name : 2-(4-amino-5-methoxy-2-methylphenyl)sulfonylethyl hydrogen sulfate

The biological activity of this compound primarily stems from its reactive sulfonyl group, which can form covalent bonds with nucleophilic sites on proteins. This interaction can lead to significant modifications in enzyme activity and protein function, influencing various biochemical pathways. The compound's ability to modify proteins positions it as a potential tool for studying enzyme interactions and protein modifications in biological systems .

Enzyme Interactions

Research indicates that this compound can be utilized to investigate enzyme kinetics and mechanisms. Its sulfonyl group may facilitate the formation of enzyme-substrate complexes, providing insights into enzymatic processes and potential inhibitors .

Antimicrobial and Anti-inflammatory Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial and anti-inflammatory activities. These properties are attributed to its structural features that allow it to interact with biological targets involved in inflammatory responses and microbial resistance mechanisms .

Study on Antimicrobial Activity

In a controlled experiment, derivatives of this compound were tested against various bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of this compound in vitro using macrophage cell lines. The results demonstrated a reduction in pro-inflammatory cytokine production, suggesting that the compound may modulate inflammatory pathways through direct action on immune cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| 4-Amino-5-methoxy-2-methylbenzenesulfonyl chloride | Structure | Precursor in synthesis |

| 2-((4-Amino-5-methoxy-2-methylphenyl)sulfonyl)ethanol | Structure | Similar functional groups but lacks hydrogen sulfate |

The unique combination of sulfonyl and hydrogen sulfate groups in this compound distinguishes it from similar compounds, enhancing its reactivity and solubility properties which are critical for biological applications .

Q & A

Q. Critical Factors :

- Catalysts : Use of thionyl chloride for sulfonyl chloride formation requires anhydrous conditions ().

- Temperature : Room temperature for sulfonation vs. reflux for cyclization ().

- Purity : Impurity levels (e.g., ≤0.1% for individual impurities) must be monitored via HPLC ().

Q. Methodological Insight :

- Computational Modeling : DFT calculations predict charge distribution at the sulfonate-sulfate junction.

- In Vitro Assays : Assess binding affinity to tyrosine kinase receptors using fluorescence polarization ().

Contradiction Note : Some studies report conflicting solubility data due to variations in counterion selection (e.g., sodium vs. hydrochloride salts) ( vs. ).

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- X-ray Crystallography : Resolves bond lengths (e.g., C–S: 1.76 Å) and angles (e.g., S–O: 119°), confirming sulfonate-sulfate geometry ().

- NMR : ¹H NMR identifies methoxy (δ 3.8 ppm) and amino protons (δ 6.2–6.5 ppm). ¹³C NMR distinguishes sulfonate (δ 55 ppm) and sulfate carbons (δ 70 ppm) ().

- FT-IR : Peaks at 1170 cm⁻¹ (S=O stretch) and 1040 cm⁻¹ (S–O–C linkage) validate functional groups ().

Q. Methodological Solutions :

- Design of Experiments (DoE) : Optimize temperature, stoichiometry, and catalyst ratios.

- In-Line Analytics : Use LC-MS to monitor intermediates in real time ().

Basic: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation : Expose to 0.1M HCl/NaOH (pH 1–13) at 40°C for 48 hours. Monitor hydrolysis via HPLC ().

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates thermal stability) ().

Key Finding :

The sulfate ester bond is labile under alkaline conditions (t½ = 2 hours at pH 12), while the sulfonate group remains intact ().

Advanced: What ecological risk assessment frameworks are suitable for studying environmental fate?

Answer:

Adopt the INCHEMBIOL project framework ():

Abiotic Studies : Measure soil/water partition coefficients (log Koc = 2.1) and photolysis rates.

Biotic Studies : Evaluate acute toxicity in Daphnia magna (EC50) and biodegradability via OECD 301F.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.